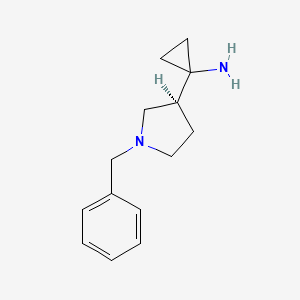

(S)-1-(1-Benzylpyrrolidin-3-YL)cyclopropanamine

説明

(S)-1-(1-Benzylpyrrolidin-3-YL)cyclopropanamine is a chiral amine derivative featuring a cyclopropane ring fused to a pyrrolidine scaffold substituted with a benzyl group. Its stereochemistry at the pyrrolidine C3 position (S-configuration) distinguishes it from its enantiomer, (R)-1-(1-Benzylpyrrolidin-3-YL)cyclopropanamine. The compound’s rigid cyclopropane ring and benzyl substituent confer unique conformational constraints, which may influence its physicochemical properties and biological activity.

特性

分子式 |

C14H20N2 |

|---|---|

分子量 |

216.32 g/mol |

IUPAC名 |

1-[(3S)-1-benzylpyrrolidin-3-yl]cyclopropan-1-amine |

InChI |

InChI=1S/C14H20N2/c15-14(7-8-14)13-6-9-16(11-13)10-12-4-2-1-3-5-12/h1-5,13H,6-11,15H2/t13-/m0/s1 |

InChIキー |

CVIWGPQILYTQHX-ZDUSSCGKSA-N |

異性体SMILES |

C1CN(C[C@H]1C2(CC2)N)CC3=CC=CC=C3 |

正規SMILES |

C1CN(CC1C2(CC2)N)CC3=CC=CC=C3 |

製品の起源 |

United States |

準備方法

合成ルートと反応条件

(S)-1-(1-ベンジルピロリジン-3-イル)シクロプロパンアミンの合成は、通常、以下の手順を伴います。

ピロリジン環の形成: これは、適切な前駆体を酸性または塩基性条件下で環化させることで達成できます。

ベンジル基の導入: ベンジル基は、ベンジルハライドを用いた求核置換反応によって導入できます。

シクロプロパン化: シクロプロパン環は、多くの場合、ジアゾ化合物と遷移金属触媒を用いてシクロプロパン化反応によって形成できます。

工業生産方法

このような化合物の工業生産方法では、多くの場合、収率と純度を高めるために合成ルートを最適化します。これには、連続フローリアクターの使用、高度な精製技術、スケーラブルな反応条件などが含まれる場合があります。

化学反応の分析

反応の種類

(S)-1-(1-ベンジルピロリジン-3-イル)シクロプロパンアミンは、次のようなさまざまな化学反応を起こすことができます。

酸化: この化合物は、対応するケトンまたはアルデヒドを生成するために酸化できます。

還元: 還元反応によって、さまざまなアミン誘導体に変換できます。

置換: 求核または求電子置換反応によって、新しい官能基を導入できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム、三酸化クロム、過酸化水素などがあります。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が頻繁に使用されます。

置換: 適切な条件下で、アルキルハライド、アシルクロリド、スルホニルクロリドなどの試薬を使用できます。

主な生成物

これらの反応から生成される主な生成物は、使用された特定の試薬と条件によって異なります。たとえば、酸化はケトンまたはアルデヒドを生成し、置換反応はさまざまな官能基を導入する可能性があります。

科学的研究の応用

Pharmaceutical Development

(S)-1-(1-Benzylpyrrolidin-3-YL)cyclopropanamine serves as a lead compound or intermediate in the synthesis of various pharmaceuticals. Its structural complexity allows for modifications that can enhance biological activity and selectivity towards specific targets. The compound's synthesis typically involves multiple steps, ensuring high stereoselectivity and yield, which are crucial for producing derivatives with improved pharmacological profiles.

Key Pharmaceutical Applications:

- Lead Compound : Used in the development of drugs targeting neurotransmitter systems.

- Intermediate : Acts as a precursor in synthesizing more complex molecules with potential therapeutic effects.

Research indicates that (S)-1-(1-Benzylpyrrolidin-3-YL)cyclopropanamine interacts with various neurotransmitter receptors. Its binding affinity and activity have been studied extensively, revealing its potential in modulating neurotransmission and influencing emotional behavior .

Potential Biological Effects:

- Neurotransmitter Modulation : Preliminary studies suggest it may affect serotonin and dopamine systems.

- Therapeutic Implications : Potential use in treating mood disorders or other neuropsychiatric conditions.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of (S)-1-(1-Benzylpyrrolidin-3-YL)cyclopropanamine is critical for optimizing its pharmacological properties. SAR studies focus on how variations in its structure influence biological activity, leading to the identification of more potent derivatives.

Table 1: Structure-Activity Relationship Analysis

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (S)-N-Benzyl-3-hydroxypyrrolidine | Pyrrolidine with hydroxyl group | Potentially enhanced solubility |

| 1-(2-Methylbenzyl)pyrrolidin-3-amine | Methyl substitution on benzene | Altered receptor selectivity |

| (R)-1-(4-Fluorobenzyl)pyrrolidin-3-amine | Fluorine substitution | Increased metabolic stability |

These compounds illustrate variations that affect their pharmacological profiles, highlighting the uniqueness of (S)-1-(1-Benzylpyrrolidin-3-YL)cyclopropanamine regarding specific interactions and effects within biological systems.

Case Studies and Research Findings

Several studies have focused on the therapeutic applications of (S)-1-(1-Benzylpyrrolidin-3-YL)cyclopropanamine:

Case Study 1: NAPE-PLD Inhibition

Research has identified derivatives similar to (S)-1-(1-Benzylpyrrolidin-3-YL)cyclopropanamine as potent inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in lipid signaling pathways. These inhibitors have shown promise in modulating levels of endocannabinoids, which are crucial for various physiological processes .

Case Study 2: Cancer Therapeutics

Patents have been filed for pharmaceutical compositions containing (S)-1-(1-Benzylpyrrolidin-3-YL)cyclopropanamine aimed at treating cancers associated with BRCA mutations. The compound's ability to suppress PARP activity positions it as a potential candidate for combination therapies involving radiation and chemotherapy .

作用機序

類似の化合物との比較

類似の化合物

®-1-(1-ベンジルピロリジン-3-イル)シクロプロパンアミン: この化合物のエナンチオマーで、生物活性は異なる可能性があります。

1-ベンジルピロリジン: シクロプロパン環がないため、化学的および生物的特性が影響を受ける可能性があります。

シクロプロパンアミン: ピロリジン環とベンジル基がない、より単純なアナログです。

ユニークさ

(S)-1-(1-ベンジルピロリジン-3-イル)シクロプロパンアミンは、キラル性とシクロプロパン環とピロリジン環の両方の存在によりユニークです。これらの構造的特徴は、その独特の化学反応性と潜在的な生物活性に貢献しています。

類似化合物との比較

Comparison with Similar Compounds

The following analysis compares (S)-1-(1-Benzylpyrrolidin-3-YL)cyclopropanamine with structurally related compounds, focusing on stereochemistry, physicochemical properties, and hypothetical biological implications.

Table 1: Physicochemical Comparison

| Compound Name | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Rotatable Bonds | Molecular Weight (g/mol) | LogP (Predicted) |

|---|---|---|---|---|---|

| (S)-1-(1-Benzylpyrrolidin-3-YL)cyclopropanamine | 1 | 2 | 3 | ~244.3 | 2.1–2.5 |

| (R)-1-(1-Benzylpyrrolidin-3-YL)cyclopropanamine | 1 | 2 | 3 | ~244.3 | 2.1–2.5 |

| 1-(Pyrrolidin-3-YL)cyclopropanamine | 1 | 2 | 2 | ~154.2 | 0.8–1.2 |

| N-Benzylpyrrolidine | 0 | 1 | 2 | ~175.3 | 2.3–2.7 |

Key Observations:

Stereochemical Effects :

- The (S)- and (R)-enantiomers share identical physicochemical properties (e.g., molecular weight, LogP) but may exhibit divergent biological activities. For instance, enantioselective binding to amine receptors (e.g., sigma-1 or serotonin transporters) is common in chiral amines, though specific data for this compound remains uncharacterized .

Role of the Cyclopropane Ring :

- The cyclopropane moiety in (S)-1-(1-Benzylpyrrolidin-3-YL)cyclopropanamine reduces conformational flexibility compared to N-Benzylpyrrolidine (which lacks the cyclopropane). This rigidity could enhance target selectivity but may compromise solubility due to increased hydrophobicity (higher LogP vs. 1-(Pyrrolidin-3-YL)cyclopropanamine) .

Benzyl Substitution: The benzyl group contributes to higher LogP values (~2.1–2.5) compared to non-aromatic analogs (e.g., 1-(Pyrrolidin-3-YL)cyclopropanamine, LogP ~0.8–1.2).

In contrast, N-Benzylpyrrolidine’s two rotatable bonds may restrict conformational diversity .

Research Findings and Limitations

- Biological Data Gap: Existing literature lacks direct studies on this compound’s activity.

- Synthetic Accessibility : The synthesis of cyclopropane-containing amines often involves [2+1] cycloaddition or ring-opening reactions, but yields and enantiomeric purity for this specific compound remain unreported.

生物活性

(S)-1-(1-Benzylpyrrolidin-3-YL)cyclopropanamine is a chiral compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in relation to neurotransmitter systems. Its unique structural features, including a cyclopropane ring and a pyrrolidine moiety, contribute to its distinctive chemical properties and biological interactions.

Chemical Structure

The compound can be represented structurally as follows:

This structure includes:

- A benzyl group which enhances lipophilicity.

- A pyrrolidine ring that may influence receptor interactions.

Biological Activity Overview

Research indicates that (S)-1-(1-Benzylpyrrolidin-3-YL)cyclopropanamine exhibits various biological activities, particularly related to neurotransmitter modulation. Preliminary studies suggest its involvement in the following areas:

- Neurotransmitter Systems : It may interact with dopamine and serotonin receptors, influencing mood and behavior.

- Receptor Binding Affinity : Studies have shown promising binding affinities at various receptors, indicating potential therapeutic applications.

The proposed mechanism of action involves:

- Binding to specific neurotransmitter receptors.

- Modulating neurotransmitter release and reuptake processes.

This mechanism is crucial for understanding its potential therapeutic effects in psychiatric disorders.

Case Studies and Experimental Data

Several studies have explored the pharmacological profile of (S)-1-(1-Benzylpyrrolidin-3-YL)cyclopropanamine. Key findings include:

- Neuroleptic Activity : In a study evaluating similar compounds, it was found that derivatives of benzamides with pyrrolidine structures exhibited significant neuroleptic effects. For instance, a compound structurally related to (S)-1-(1-Benzylpyrrolidin-3-YL)cyclopropanamine demonstrated enhanced activity compared to traditional neuroleptics like haloperidol .

- In Vitro Assays : High-throughput screening assays have been employed to assess the inhibitory potency of related compounds on various enzymes involved in neurotransmitter metabolism. The results indicated that modifications at the pyrrolidine position could significantly enhance activity .

- Pharmacokinetic Studies : The compound's lipophilicity suggests good absorption characteristics, which is essential for oral bioavailability. Studies indicate favorable pharmacokinetic profiles, with potential for central nervous system penetration .

Comparative Analysis

A comparative analysis of (S)-1-(1-Benzylpyrrolidin-3-YL)cyclopropanamine with structurally similar compounds reveals distinct differences in biological activity:

| Compound Name | Structural Features | Unique Properties | Biological Activity |

|---|---|---|---|

| (S)-N-Benzyl-3-hydroxypyrrolidine | Hydroxyl group on pyrrolidine | Enhanced solubility | Moderate receptor affinity |

| 1-(2-Methylbenzyl)pyrrolidin-3-amine | Methyl substitution on benzene | Altered receptor selectivity | Variable activity |

| (R)-1-(4-Fluorobenzyl)pyrrolidin-3-amine | Fluorine substitution | Increased metabolic stability | High receptor affinity |

This table illustrates how variations in structure can affect pharmacological profiles, highlighting the unique interactions of (S)-1-(1-Benzylpyrrolidin-3-YL)cyclopropanamine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。